(2E)-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
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Overview
Description
The compound (2E)-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide is a synthetic organic molecule that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and benzothiadiazole intermediates, followed by their coupling through a condensation reaction.
Preparation of Furan Intermediate: The furan intermediate can be synthesized by reacting 2,4-dichlorophenyl acetic acid with a dehydrating agent such as phosphorus oxychloride to form the corresponding acyl chloride. This is then cyclized to form the furan ring.
Preparation of Benzothiadiazole Intermediate: The benzothiadiazole intermediate is prepared by reacting 5-chloro-2,1,3-benzothiadiazole with an appropriate amine under acidic conditions.
Coupling Reaction: The final step involves the condensation of the furan and benzothiadiazole intermediates in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups on the benzothiadiazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Phenylephrine related compounds: Molecules with similar aromatic structures and potential bioactivity.
Uniqueness
What sets (2E)-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide apart is its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a unique scaffold for the development of new materials and bioactive molecules.
Properties
Molecular Formula |
C19H10Cl3N3O2S |
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Molecular Weight |
450.7 g/mol |
IUPAC Name |
(E)-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H10Cl3N3O2S/c20-10-1-4-12(14(22)9-10)16-7-2-11(27-16)3-8-17(26)23-18-13(21)5-6-15-19(18)25-28-24-15/h1-9H,(H,23,26)/b8-3+ |
InChI Key |
VBKPSBFZUYGKIM-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C(=O)NC3=C(C=CC4=NSN=C43)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)NC3=C(C=CC4=NSN=C43)Cl |
Origin of Product |
United States |
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